Oleandocetin

Descripción

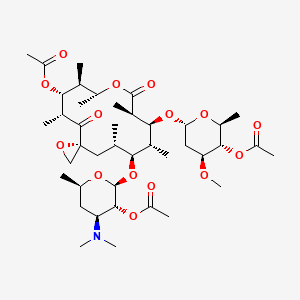

A macrolide antibiotic that is similar to erythromycin.

TROLEANDOMYCIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and is indicated for bacterial disease and has 1 investigational indication.

A macrolide antibiotic that is similar to ERYTHROMYCIN.

See also: Oleandomycin (broader); Oleandomycin Phosphate (related).

Propiedades

Key on ui mechanism of action |

As a macrolide, troleandomycin binds to the 50S subunit of the bacterial ribosome. This binding inhibits translocation of tRNA along the A, P, and E sites of the ribosome. With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain leading to failure of protein synthesis. Bacterial cell growth and duplication is inhibited without the ability to generate the necessary proteins. |

|---|---|

Número CAS |

2751-09-9 |

Fórmula molecular |

C41H67NO15 |

Peso molecular |

814.0 g/mol |

Nombre IUPAC |

[(3R,5S,6S,7R,8S,9R,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-5-acetyloxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate |

InChI |

InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3/t19-,20+,21-,22+,23+,24+,25+,26-,30-,31-,32-,33-,34+,35-,36-,37+,40-,41+/m0/s1 |

Clave InChI |

LQCLVBQBTUVCEQ-GSELTXNRSA-N |

SMILES isomérico |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)OC2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |

SMILES canónico |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |

Apariencia |

Solid powder |

melting_point |

812.49 |

Otros números CAS |

2751-09-9 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

1.92e-02 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Troleandomycin, AI3-50166, Aovine, Cyclamycin, Matromycin T, Micotil, Oleandocetine, Oleandomycin triacetate, Oleandomycin triacetyl ester, Triacetyloleandomycin, Triocetin, Triolan, WY 651, Wytrion |

Origen del producto |

United States |

Historical Context and Evolution in Chemical Biology Research

Molecular and Cellular Mechanisms of Action

Antibacterial Ribosomal Inhibition

Macrolides, including troleandomycin, are known to interfere with the key functions of the ribosome, specifically inhibiting the elongation of the polypeptide chain rather than peptide bond formation itself. mitoproteome.org

Troleandomycin reversibly binds to the 50S ribosomal subunit of bacterial ribosomes. wikipedia.orgfishersci.capharmakb.comguidetopharmacology.orgguidetomalariapharmacology.org This binding occurs within the 23S ribosomal RNA (rRNA) molecule, specifically interacting with domain V. nih.govnih.govnih.gov Additionally, troleandomycin has been observed to interact with domain II of the 23S rRNA. nih.govuni.lu

A critical aspect of troleandomycin's mechanism is its binding within the nascent peptide exit tunnel (NPET) of the ribosome. wikipedia.orgmims.commims.commitoproteome.orguni.lufishersci.caguidetopharmacology.orguni.lu This tunnel, approximately 100 Å long and 10-20 Å wide, serves as the conduit for newly synthesized peptides as they emerge from the peptidyl transferase center (PTC). By binding within this tunnel, troleandomycin physically obstructs the egress pathway, thereby halting the progression of the nascent polypeptide chain and consequently inhibiting protein synthesis. wikipedia.orgmims.commims.comfishersci.caguidetopharmacology.orgmitoproteome.orguni.luguidetopharmacology.orguni.lu

Troleandomycin's interaction with the ribosome directly impacts the translocation process of transfer RNA (tRNA). It inhibits the movement of tRNA along the A (aminoacyl), P (peptidyl), and E (exit) sites of the ribosome. wikipedia.orgfishersci.ca Specifically, troleandomycin binds near the "P" or donor site, which subsequently blocks the binding of tRNA to this site. fishersci.caguidetomalariapharmacology.org This impediment prevents the transfer of the peptidyl tRNA from the A-site to the P-site, thereby arresting the sequential addition of amino acids to the growing polypeptide chain. wikipedia.orgfishersci.caguidetopharmacology.org

The cumulative effect of troleandomycin's ribosomal interactions is the profound disruption of bacterial protein synthesis. wikipedia.orgwikipedia.orgmims.commims.comfishersci.capharmakb.comguidetopharmacology.orgmitoproteome.orgnih.govnih.govuni.lu This inhibition of protein synthesis is crucial for bacterial viability, as it prevents the generation of essential proteins required for cellular function, growth, and duplication. wikipedia.orgfishersci.ca Macrolides, including troleandomycin, are generally considered bacteriostatic, meaning they inhibit bacterial growth, but can exhibit bactericidal activity at higher concentrations. guidetomalariapharmacology.org

The ribosomal exit tunnel is not solely composed of rRNA; specific ribosomal proteins, notably L4 and L22, protrude into its lumen, forming a narrow constriction. uni.lufishersci.ca Troleandomycin's binding has been shown to induce a conformational change, specifically a "swung" conformation of the L22 beta-hairpin tip, which can effectively block the tunnel. uni.lufishersci.ca These proteins (L4 and L22) are also implicated in macrolide resistance through their conformational flexibility. Furthermore, troleandomycin's primary interactions with domain II of the Deinococcus radiodurans 50S ribosomal subunit occur via the nucleotide U790. uni.lu Another ribosomal protein, L32, has also been identified as interacting with troleandomycin, contributing to the blockage of the peptide exit tunnel.

The interaction of troleandomycin with the ribosomal tunnel is influenced by and, in turn, influences the nascent peptide chain. Crystallographic studies of ribosome-antibiotic complexes have elucidated the relationship between the size of the macrolide's lactone ring substituents and the maximum length of nascent polypeptides that can be incorporated. uni.lu Troleandomycin's presence in the tunnel can lead to translation arrest, particularly when specific amino acid motifs are encountered in the nascent chain. uni.lu The observed correlation between the available space within the drug-bound ribosomal tunnel and the length of peptidyl-tRNAs that dissociate upon macrolide binding further supports the precise crystallographic positioning of troleandomycin. uni.lu This highlights that the ribosomal tunnel is not merely a passive conduit but an active, dynamic element capable of discriminating and regulating protein synthesis in a sequence-specific manner, a property revealed through the study of macrolides like troleandomycin. mitoproteome.orgfishersci.ca

Data Tables

No explicit numerical data tables were generated in this article, as the provided research findings primarily describe the molecular and cellular mechanisms of action qualitatively rather than providing quantitative data points suitable for tabulation within the given context.

Enzymatic Inhibition and Metabolic Modulation

Pregnane X Receptor (PXR) Activation and Gene Expression Modulation

Troleandomycin (TAO) is recognized as a selective inhibitor of Cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4 wikipedia.orgwikipedia.orguni.lu. The Pregnane X Receptor (PXR), also known as NR1I2, is a crucial ligand-activated nuclear receptor predominantly expressed in the liver and intestine, playing a pivotal role in regulating the expression of genes involved in drug metabolism and transport wikipedia.orgciteab.com.

PXR acts as a "xeno-sensor," mediating a protective response by increasing the metabolism and clearance of drugs and xenobiotics from the body wikipedia.org. Upon activation by various compounds, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR complex then binds to specific xenobiotic response elements (XREs) located in the promoter regions of target genes, thereby regulating their transcription citeab.com. The induction of CYP3A gene expression is a key outcome of PXR activation citeab.com.

While Troleandomycin is primarily known as a CYP3A inhibitor, its interaction with the PXR pathway is complex and contributes to its broader biological effects, including its influence on the metabolism of other compounds like methylprednisolone, whose clearance it inhibits.

Effects on mRNA Expression of Metabolizing Enzymes (e.g., Cyp3a11, Ch25h, Cyp46a1, Cyp27a1)

Research has investigated Troleandomycin's impact on the mRNA expression of several metabolizing enzymes in cellular models, such as AML12 cells. Studies have shown that Troleandomycin (at 100 µM concentration) tended to upregulate the mRNA expression of Cyp3a11, the mouse equivalent of human CYP3A4, although this observed difference was not statistically significant.

However, Troleandomycin, acting as a specific inhibitor of CYP3A, has been demonstrated to significantly reduce cellular concentrations of 25-hydroxycholesterol (B127956). 25-hydroxycholesterol is an oxysterol that can be synthesized by multiple enzymes, including Cholesterol 25-hydroxylase (CH25H), Sterol 27-hydroxylase (CYP27A1), and Cholesterol 24-hydroxylase (CYP46A1). The reduction in 25-hydroxycholesterol levels by Troleandomycin suggests an indirect influence on the metabolic pathways involving these enzymes, likely through its primary inhibitory effect on CYP3A, which also contributes to 25-hydroxycholesterol synthesis.

Table 1: Effects of Troleandomycin on mRNA Expression in AML12 Cells

| Enzyme Gene (Mouse) | Effect of Troleandomycin (100 µM) on mRNA Expression | Statistical Significance | Reference |

| Cyp3a11 | Tended to upregulate | Not statistically significant | |

| Ch25h | Not directly stated as significantly affected by TAO alone, but involved in 25-hydroxycholesterol synthesis reduced by TAO. | N/A | |

| Cyp46a1 | Not directly stated as significantly affected by TAO alone, but involved in 25-hydroxycholesterol synthesis reduced by TAO. | N/A | |

| Cyp27a1 | Not directly stated as significantly affected by TAO alone, but involved in 25-hydroxycholesterol synthesis reduced by TAO. | N/A |

Immunomodulatory Research Mechanisms (In Vitro Studies)

Beyond its metabolic interactions, Troleandomycin has demonstrated several immunomodulatory effects in in vitro research settings.

Neutrophil Chemotaxis Reduction

In vitro studies have shown that Troleandomycin can lead to reductions in neutrophil chemotaxis. Neutrophil chemotaxis, the directed movement of neutrophils towards sites of inflammation, is a critical component of the immune response. The ability of Troleandomycin to reduce this process suggests a potential anti-inflammatory action by limiting the accumulation of these immune cells at inflammatory sites.

Lymphocyte Mitogen-Stimulated Inhibition

Troleandomycin has demonstrated inhibitory effects on mitogen-stimulated lymphocytes in vitro. Mitogens are substances that induce cell division (mitosis) in lymphocytes, mimicking the activation that occurs during an immune response. The inhibition of this process by Troleandomycin indicates a capacity to suppress lymphocyte proliferation, which is a key aspect of adaptive immunity.

Basophil Histamine (B1213489) Release Reduction

In vitro research indicates that Troleandomycin can reduce histamine release from basophils. Basophils are a type of white blood cell that play a role in allergic reactions and immune surveillance, largely through the release of histamine and other mediators. The reduction of histamine release suggests that Troleandomycin may mitigate immediate hypersensitivity reactions and inflammatory processes mediated by basophils.

Airway Mucous Secretion Reduction

Troleandomycin has been shown in in vitro studies to reduce airway mucous secretion. Excessive mucus secretion is a hallmark of various respiratory conditions, contributing to airway obstruction and impaired mucociliary clearance. This effect aligns with broader observations for macrolides, which can decrease mucus hypersecretion in vitro, often accompanied by a reduced expression of MUC5AC mRNA, a major gel-forming mucin in the human airway.

Table 2: In Vitro Immunomodulatory Effects of Troleandomycin

| Immunomodulatory Effect | Research Finding (In Vitro) | Reference |

| Neutrophil Chemotaxis | Reduction | |

| Lymphocyte Activity | Inhibition of mitogen-stimulated lymphocytes | |

| Basophil Function | Reduction of histamine release | |

| Airway Mucous Secretion | Reduction |

Macrolide Effects on MAPK Activation (e.g., ERK1/2 pathway)

A significant body of research suggests that a primary immunomodulatory mechanism of action for macrolides, including Troleandomycin, is through their effects on Mitogen-Activated Protein Kinase (MAPK) activation, particularly via the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. wikipedia.orgwikipedia.org The MAPK signaling pathways, which encompass ERK1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK, constitute an intricate network that responds to diverse extracellular and intracellular stimuli. These pathways are pivotal in regulating a wide array of physiological processes, including inflammatory cytokine gene expression, cell proliferation, differentiation, and apoptosis. wikipedia.orgwikipedia.org

ERK1/2, as the terminal components of the MAPK phosphorylation cascade, plays an essential role downstream of immune receptors in orchestrating inflammatory gene expression in response to infection and tissue damage. cenmed.com Activation of p38 MAPK can induce the production of inflammatory cytokines such as TNF-α, IL-1β, GM-CSF, and RANTES. wikipedia.orgwikipedia.org Similarly, ERK1/2 and JNK can mediate proinflammatory cytokine levels, and MAPKs are known to regulate IL-8 promoter activity through both NF-κB-dependent and -independent processes. wikipedia.org

In the context of inflammatory diseases and hyperimmune reactions, ERK and other MAPK pathways are implicated and appear to be major targets for macrolide-mediated immunomodulation. For instance, ERK and p38 MAPK have been shown to increase IL-8 expression in human bronchial cells, and ERK can also activate NF-κB in human airway epithelial cells. wikipedia.orgwikipedia.org Studies on the effects of macrolides on the ERK pathway have evaluated their impact on the release of inflammatory mediators. For example, clarithromycin (B1669154) and azithromycin (B1666446) have been observed to inhibit MUC5AC glycoprotein (B1211001) production by inhibiting ERK phosphorylation. wikipedia.orgwikipedia.org These findings underscore the critical role of MAPK pathways in inflammatory responses and highlight how macrolides, by modulating these pathways, contribute to their immunomodulatory profile.

Stabilization of Airway Epithelial Cell Membranes

Macrolides have been observed to contribute to the stabilization of airway epithelial cell membranes, a crucial aspect of maintaining airway integrity and function. wikipedia.org The airway epithelial cells form a vital physical and chemical barrier against external insults. In inflammatory conditions, the integrity of this barrier can be compromised. wikipedia.org

One key mechanism involves the interaction with phospholipases. In the inflamed airway, phospholipases A2 are known to cleave arachidonic acid from the cell wall, leading to the subsequent production of proinflammatory mediators. Research indicates that macrolides can stabilize cell walls, thereby offering protection against the action of activated phospholipases. wikipedia.org Furthermore, studies have shown that macrolides can ameliorate the ciliary dysmotility and epithelial damage caused by proinflammatory phospholipids, effects that are often potentiated by neutrophils. Pretreatment of leukocytes with macrolides has been demonstrated to mitigate these detrimental effects. wikipedia.org

Mechanisms of Antibiotic Resistance to Troleandomycin

Target-Based Ribosomal Modifications

Target-based modifications are a crucial mechanism of macrolide resistance, leading to a reduced affinity of the antibiotic for its ribosomal binding site. nih.govmdpi.com

Mutational changes in the 23S ribosomal RNA (rRNA) sequence are a significant cause of macrolide resistance, including for troleandomycin. nih.govnih.gov Macrolides bind to the bacterial 50S ribosomal subunit, specifically interacting with residues in the 23S rRNA, particularly at positions like A2058 and A2059 (Escherichia coli numbering) in domain V. nih.govcertest.esnih.govnih.gov Mutations at these critical nucleotides, such as A2058 (e.g., A2058G, A2058T, A2058C) or neighboring nucleotides like A2059 (e.g., A2059C, A2059G) and C2611 (e.g., C2611A, C2611G, C2611T), can confer high-level macrolide resistance by altering the antibiotic's binding site. nih.govnih.govnih.govasm.orgasm.org

For instance, studies have shown that a C2611T mutation in the peptidyltransferase loop of domain V of 23S rRNA alleles can confer macrolide resistance in Neisseria gonorrhoeae. asm.org Similarly, in Legionella pneumophila, mutations affecting 23S rRNA nucleotides G2057, A2058, A2059, and C2611 were found to be responsible for significant increases in macrolide Minimum Inhibitory Concentrations (MICs). asm.org

Table 1: Examples of 23S rRNA Mutations Conferring Macrolide Resistance

| Nucleotide Position (E. coli numbering) | Mutation Type | Associated Bacteria (Examples) | Effect on Resistance | Source |

| A2058 | Substitution | Helicobacter pylori, Mycobacterium species, Enterococcus, Streptococcus, Staphylococcus species | Interferes with antibiotic binding, broad-spectrum resistance. | nih.govnih.govnih.gov |

| A2059 | Substitution | Mycoplasma genitalium, Helicobacter pylori, Mycobacterium abscessus | High-level resistance. | certest.esnih.govasm.orgasm.org |

| C2611 | Substitution | Neisseria gonorrhoeae, Escherichia coli, Legionella pneumophila | High-level resistance. | asm.orgasm.org |

| G2057 | Substitution | Helicobacter pylori, Legionella pneumophila | Confers resistance. | asm.orgasm.org |

| G748 | Methylation | Streptomyces fradiae (Tylosin resistance) | Synergistic with A2058 methylation. | pnas.org |

Ribosomal RNA methylation, primarily mediated by acquired rRNA methyltransferases encoded by erm (erythromycin ribosome methylation) genes, is the most widespread macrolide resistance mechanism in pathogenic bacteria. nih.govnih.govmdpi.comoup.comasm.orgtandfonline.com These erm gene products, such as ErmC, ErmA, ErmB, and ErmF, add one or two methyl groups to the N-6 exocyclic amino group of adenosine (B11128) at position A2058 in domain V of the 23S rRNA. nih.govnih.govmdpi.comnih.govoup.comasm.org This methylation disrupts a key hydrogen bond between A2058 and the desosamine (B1220255) sugar at C5 of the macrolide, thereby reducing the antibiotic's affinity for the ribosome and conferring resistance to macrolides, lincosamides, and streptogramin B (MLS) antibiotics. nih.govnih.govmdpi.comnih.govoup.comtandfonline.com

The expression of erm genes can be constitutive or inducible, with induction often occurring upon exposure to macrolides. mdpi.comnih.gov Different erm genes are prevalent in various bacterial species; for example, erm(B) or erm(A) (subclass erm(TR)) are commonly found in streptococci, while erm(A), erm(B), or erm(C) are found in staphylococci. nih.gov The erm(41) gene, for instance, is a primary mechanism of intrinsic macrolide resistance in Mycobacterium abscessus. asm.orgpublichealthontario.ca

Table 2: Common erm Genes and Associated Bacterial Species

| erm Gene | Associated Bacterial Species (Examples) | Resistance Phenotype | Source |

| erm(A) | Streptococci, Staphylococci | MLS | nih.gov |

| erm(B) | Streptococci, Enterococci, Staphylococci | MLS | nih.govmdpi.com |

| erm(C) | Staphylococci | MLS | nih.govmdpi.com |

| erm(F) | Anaerobes, Haemophilus influenzae, Riemerella anatipestifer | MLS | nih.govtandfonline.com |

| erm(41) | Mycobacterium abscessus | Macrolide-inducible resistance | asm.orgpublichealthontario.ca |

| erm(46) | Rhodococcus equi | MLS | oup.com |

Mutations in ribosomal proteins, particularly L4 and L22 of the large ribosomal subunit, also contribute to macrolide resistance. nih.govnih.govasm.orgnih.govresearchgate.netembopress.orgresearchgate.net These proteins have elongated loops or "tentacles" that extend into the nascent peptide exit tunnel of the ribosome, a region where macrolides bind. nih.govembopress.orgresearchgate.net Mutations in these loops can distort the macrolide-binding site or impair the passive transport of the antibiotic through the tunnel, thereby reducing its effectiveness. embopress.orgresearchgate.net

Research has identified various mutations in L4 and L22 across different bacterial species that confer macrolide resistance. asm.orgnih.govresearchgate.netresearchgate.net For example, studies in Escherichia coli have characterized mutations like a Lys-to-Glu change in L4 and a three-amino-acid deletion in L22, both leading to erythromycin (B1671065) resistance. nih.gov In Legionella pneumophila, mutations affecting highly conserved regions of L4 and L22 ribosomal proteins were among the early mechanisms observed to cause decreased susceptibility to macrolides, leading to a significant increase in MICs. asm.org Troleandomycin binding has been shown to trigger a conformational change in ribosomal protein L22, suggesting that mutations in this region can directly impact its efficacy. ucsd.edu

Efflux Pump Mechanisms

Efflux pump mechanisms involve membrane proteins that actively pump antibiotics out of the bacterial cell, reducing their intracellular concentration below therapeutic levels. nih.govnih.govlibretexts.org This mechanism can confer resistance to a wide range of antibiotics and is often associated with multi-drug resistance. nih.gov

In the context of macrolide resistance, specific efflux pump genes play a crucial role. The mef (macrolide efflux) and msr (macrolide streptogramin resistance) gene families encode efflux pumps that mediate resistance by actively extruding macrolides from the bacterial cell. nih.govresearchgate.netnih.govresearchgate.net

For instance, in pneumococci and streptococci, the combination of mef(A) and msr(D) (also known as mel) genes is predominantly responsible for macrolide efflux. nih.govresearchgate.netnih.gov These genes often form an operon, comprising a dual efflux pump that provides moderate resistance against 14- and 15-membered macrolides like erythromycin, clarithromycin (B1669154), and azithromycin (B1666446). nih.govnih.govresearchgate.net In staphylococci, msr(A/B) genes are commonly associated with efflux-mediated resistance. nih.govresearchgate.net While troleandomycin is a 14-membered macrolide, it has been noted that its specific acetate (B1210297) substitution at the 2'-hydroxyl of desosamine does not induce the mef(E)-msr(D) efflux system, unlike some other 16-membered macrolides. nih.gov

Table 3: Key Efflux Pump Genes in Macrolide Resistance

| Efflux Pump Gene(s) | Associated Bacterial Species (Examples) | Macrolide Ring Size Affected | Source |

| mef(A) + msr(D) (or mel) | Pneumococci, Streptococci | 14- and 15-membered | nih.govnih.govresearchgate.net |

| msr(A/B) | Staphylococci | General macrolide efflux | nih.govresearchgate.net |

| acrAB | Gram-negative bacteria (e.g., Pseudomonas species) | General macrolide efflux (chromosomally mediated) | la.gov |

Enzymatic Inactivation Strategies

Enzymatic inactivation involves bacterial enzymes that modify or destroy the antibiotic, rendering it ineffective. nih.govmdpi.comdroracle.ai This mechanism is a significant concern in the treatment of infections, as it can lead to the development of resistant bacterial strains. droracle.ai

Table 4: Enzymes Involved in Macrolide Inactivation

| Enzyme Type | Mechanism of Inactivation | Examples of Genes/Enzymes | Source |

| Phosphotransferases | Phosphorylation of the 2'-hydroxyl of the amino sugar at C5. | mphA, mphB | nih.govdroracle.airesearchgate.net |

| Esterases | Hydrolysis of the macrolactone ring. | EreA, EreB | nih.govdroracle.aircsb.orgacs.org |

| Glycosyltransferases | Addition of a glycosyl group to the macrolide. | mgt (primarily in antibiotic-producing bacteria) | rcsb.orgresearchgate.net |

Phosphorylation by Phosphotransferases

One significant mechanism of resistance involves the enzymatic inactivation of troleandomycin through phosphorylation. Phosphotransferases are enzymes that modify macrolide antibiotics by adding a phosphate (B84403) group to the 2′-hydroxyl of the amino sugar, typically located at position C5 of the macrolide structure nih.govmdpi.comresearchgate.netactanaturae.ru. This modification is critical because the 2′-hydroxyl group plays a vital role in the macrolide's interaction with its ribosomal target, specifically forming hydrogen bonds with the A2058 nucleotide of the 23S ribosomal RNA (rRNA) researchgate.net. The addition of a phosphate group disrupts these essential structural connections and creates steric hindrance, thereby impairing the formation of the antibiotic-ribosome complex and leading to a loss of antibiotic activity researchgate.net.

Macrolide-inactivating phosphotransferases are encoded by a family of genes known as mph genes, including mphA, mphB, mphC, mphD, mphE, mphF, and mphG mdpi.comresearchgate.netactanaturae.ru. For instance, mphB has been identified in Staphylococcus aureus strains, where it phosphorylates 14- and 16-membered macrolides, contributing to resistance mdpi.com. The mphC gene has also been found in clinical S. aureus isolates, conferring a low level of macrolide resistance mdpi.com. The expression of these genes can be either inducible (e.g., mphA) or constitutive (e.g., mphB) mdpi.comactanaturae.ru.

| Phosphotransferase Gene | Substrate Specificity (Lactone Ring Size) | Expression Type | Bacterial Species (Examples) |

| mphA | 14- and 15-membered macrolides | Inducible | (General macrolide resistance) actanaturae.ru |

| mphB | 14- and 16-membered macrolides | Constitutive | Staphylococcus aureus mdpi.com |

| mphC | Not specified, confers low-level resistance | Not specified | Staphylococcus aureus mdpi.com |

Hydrolysis by Esterases

Another enzymatic mechanism of troleandomycin inactivation involves hydrolysis by esterases. These enzymes act by cleaving the macrocyclic lactone ring, which is a core structural component of macrolide antibiotics nih.govmsdvetmanual.commdpi.comlumenlearning.com. Once the lactone ring is hydrolyzed, the antibiotic loses its structural integrity and, consequently, its antibacterial activity lumenlearning.com.

Specific esterases, such as EreA, EreA2, EreB, EreC, and EreD, have been identified that are capable of inactivating macrolides with 14- and 15-membered lactone rings mdpi.comfrontiersin.org. This enzymatic degradation represents a direct method by which bacteria can chemically modify and neutralize the antibiotic, thereby circumventing its inhibitory effects on protein synthesis nih.gov.

Peptide-Mediated Resistance Mechanisms

Peptide-mediated resistance to troleandomycin and other macrolides involves the production of short, nascent peptides that interact with the bacterial ribosome annualreviews.org. These resistant peptides, typically composed of a few amino acids, can displace parts of the macrolide molecules within the bacterial cell annualreviews.org. This displacement effectively increases the proportion of drug-free ribosomes, allowing protein synthesis to resume and rendering the cells resistant to macrolides annualreviews.org.

This mechanism is intricately linked to the macrolide's mode of action. Macrolides inhibit protein synthesis by causing ribosomes to stall when specific nascent polypeptide sequences are being synthesized nih.gov. In peptide-mediated resistance, this stalling event is exploited to promote the transcription or translation of downstream resistance genes nih.gov. The correlation between the available space for nascent peptides in the ribosomal tunnel of drug-bound ribosomes and the length of peptidyl-tRNAs that dissociate upon macrolide binding further supports the crystallographic position of troleandomycin and the role of these peptides in resistance annualreviews.org.

Inducible Gene Expression of Resistance Determinants

Many macrolide resistance mechanisms are regulated by inducible gene expression, meaning the resistance genes are only expressed when the bacteria are exposed to the antibiotic. The most prominent example involves the erm (erythromycin ribosome methylation) genes nih.govasm.org. These genes encode rRNA methyltransferases that modify the 23S rRNA by adding one or two methyl groups to the N-6 exocyclic amino group of adenine (B156593) at position A2058 (using Escherichia coli numbering) in domain V of the 23S rRNA nih.govmdpi.comwikidoc.orgresearchgate.net. This methylation prevents macrolides from binding effectively to their target site by disrupting key hydrogen bonds between A2058 and the desosamine sugar at C5 of the macrolide nih.gov.

The induction process is a sophisticated regulatory mechanism. When a macrolide like troleandomycin binds to the ribosome, it causes the ribosome to stall during the translation of a short leader peptide encoded upstream of the erm gene nih.gov. This ribosomal stalling leads to a conformational change in the messenger RNA (mRNA) secondary structure, which in turn relieves the translational repression of the downstream erm methyltransferase gene, allowing its expression and subsequent methylation of the ribosome nih.gov. The degree of rRNA dimethylation can influence the level of resistance, including resistance to ketolides nih.gov.

While erm genes are a major inducible mechanism, efflux pumps also contribute to inducible resistance. Efflux pumps, such as those encoded by mef(A) + msr(D) in streptococci and pneumococci, or msr(A/B) in staphylococci, actively transport macrolides out of the bacterial cell, reducing intracellular drug concentrations nih.gov. It has been noted that troleandomycin, despite having an acetate substitution at the 2′ hydroxyl of desosamine, does not induce mef(E)-msr(D) efflux nih.govasm.org. However, it can still serve as a substrate for efflux, even if it is a poor inducer of the mef(E)-mel system asm.org.

Cross-Resistance Patterns with Other Macrolides and Ketolides

Cross-resistance refers to a phenomenon where bacteria resistant to one antibiotic also exhibit resistance to other antibiotics, often due to shared mechanisms of action or resistance. Troleandomycin, being a 14-membered macrolide, demonstrates cross-resistance patterns with other macrolides and ketolides msdvetmanual.comannualreviews.org.

Resistance mechanisms such as ribosomal methylation, primarily mediated by erm genes, are a major cause of broad-spectrum cross-resistance nih.govmsdvetmanual.comwikidoc.orgasm.org. These erm genes confer resistance not only to macrolides but also to lincosamides and streptogramin B, a phenotype known as MLS_B resistance nih.govmsdvetmanual.comwikidoc.orgasm.org. Efflux pump mechanisms, particularly those affecting 14- and 15-membered macrolides, can also result in cross-resistance among these compounds asm.org. Furthermore, mutations in ribosomal proteins L4 or L22 can alter the ribosome's interaction with macrolides and contribute to cross-resistance patterns nih.govmdpi.com.

Preclinical Research Methodologies and Models

In Vitro Systems for Mechanistic Studies

Human Liver Microsomes (HLM) and Cryopreserved Human Hepatocytes (CHH) are widely employed in vitro systems for studying the metabolic fate and enzyme inhibition properties of compounds like Troleandomycin. Troleandomycin is recognized as a selective inhibitor of CYP3A enzymes and has been shown to markedly inhibit the 6β-hydroxylation of testosterone (B1683101), as well as 25- and 26-hydroxylations of 5β-cholestane-3α,7α,12α-triol, and 23R-, 24R-, 24S-, and 27-hydroxylations of 5β-cholestane-3α,7α,12α,25-tetrol in both recombinant CYP3A4 and human liver microsomes. medchemexpress.com

Beyond CYP3A, Troleandomycin also selectively inhibits Uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A3 in HLM. Research has revealed a mixed-type inhibition mechanism, with Troleandomycin exhibiting a slight negative cooperativity with substrate binding to UGT1A3. At saturating inhibitor concentrations, over 90% inhibition of glucuronidation catalyzed by UGT1A3 was observed. nih.gov

For time-dependent inhibition (TDI) assessments, HLM are a common matrix, but CHH are increasingly hypothesized to be a more relevant and potentially predictive matrix for evaluating CYP3A4 TDI. nih.govresearchgate.netdoi.org Studies have demonstrated that Troleandomycin inactivates CYP3A4/5 activity significantly in both HLM (78-97%) and CHH (92-95%) over a time course. bioivt.com When comparing TDI kinetic parameters (KI and kinact) between HLM and hepatocytes, KI values from hepatocytes are generally 4- to 13-fold higher for Troleandomycin, while kinact values are similar or show slight variations depending on the inhibitor. nih.govresearchgate.net The inactivation potency (kinact/KI) for Troleandomycin in human hepatocytes is generally lower than in HLM. nih.gov

Troleandomycin has also been shown to inhibit the metabolism of other substrates in HLM. For instance, it inhibited budesonide (B1683875) metabolism in HLM with an IC50 of approximately 1 µM. taylorandfrancis.com Furthermore, Troleandomycin, along with ketoconazole, inhibited norhydrocodone (B1253062) formation, attributing this process to CYP3A4 activity in human liver microsomes. drugbank.com In studies investigating the metabolism of N-nitrosodi-n-propylamine (NDPA), Troleandomycin modestly inhibited its depropylation (10-60%) in human liver microsomal samples. oup.com

Recombinant Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are instrumental in isolating and characterizing the direct inhibitory effects of compounds like Troleandomycin. Troleandomycin is a well-established selective CYP3A inhibitor. medchemexpress.com In studies utilizing recombinant CYP3A4, Troleandomycin markedly inhibits the 6β-hydroxylation of testosterone, with IC50 values in this system being somewhat lower than those observed in microsomes. medchemexpress.com

Comparative studies have shown that Troleandomycin is a more potent inhibitor of CYP3A4-dependent testosterone 6β-hydroxylation in the recombinant CYP3A4 system compared to erythromycin (B1671065), roxithromycin, and its metabolites. nih.gov Troleandomycin has also been observed to partially inhibit Vivid™ 3A4 Red metabolism when tested with recombinant CYP3A4. thermofisher.com

Mechanistic studies comparing species differences in mechanism-based inactivation (MBI) of CYP3A have shown that Troleandomycin forms a metabolic intermediate complex with rat and mouse liver microsomes, similar to human liver microsomes, although some differences in MBI potency among species were noted. nih.gov Kinetic analysis of enzyme inactivation in hepatocytes and recombinant P450s generally shows good agreement for the derived inhibition parameters of Troleandomycin. nih.gov

Cell culture models provide a controlled environment to study the effects of Troleandomycin on gene expression and protein levels. Cryopreserved human hepatocytes are widely used for various drug metabolism studies, including drug-drug interactions (inhibition and induction of drug-metabolizing enzymes) and drug toxicity. researchgate.netresearchgate.net These intact cellular systems preserve P450 activity, other microsomal enzymes requiring cofactors, non-microsomal drug-metabolizing enzymes, and the effects of passive and active uptake and efflux on intracellular drug concentrations. doi.org

Plated human cell systems, including freshly plated hepatocytes, cryopreserved plated hepatocytes, and cryopreserved plated HepaRG cells, have been utilized to estimate inactivation parameters (kinact and KI) for CYP3A time-dependent inhibitors such as Troleandomycin. psu.edu

In studies focusing on gene and protein expression, AML12 mouse hepatocytes have been employed. Troleandomycin (at 100 µM) has been shown to affect the protein levels of CYP3A and Cholesterol 25-hydroxylase (CH25H) in AML12 cells after 72 hours of incubation. researchgate.net AML12 cells, derived from transgenic mice overexpressing transforming growth factor-alpha (TGF-α), are commonly used for studies related to lipid metabolism, steatosis/non-alcoholic fatty liver disease, and liver injury. nih.gov While AML12 cells have been used for gene expression profiling, for example, in the context of viral infections and drug treatments nih.gov, primary human hepatocytes are generally preferred over hepatoma cell lines like HepG2 for biotransformation studies due to their higher expression levels of phase I enzymes, including CYP3A4, which more closely resemble those found in human liver samples. psu.edu

Troleandomycin's mechanism of action as an antibiotic involves its interaction with the bacterial ribosome, specifically inhibiting protein synthesis. Its mode of action is characterized by binding to the 23S ribosomal RNA (rRNA) in the large ribosomal subunit, within the nascent peptide exit tunnel, thereby halting the progression of the newly formed peptide. ebi.ac.ukannualreviews.org

Detailed structural and docking studies, along with Nuclear Magnetic Resonance (NMR) experiments, have revealed that Troleandomycin binds to the same ribosomal binding pocket as erythromycin. This binding is mediated through hydrogen bonds and van der Waals interactions. researchgate.net Specifically, an acetyl group of the oleandrose (B1235672) sugar moiety of Troleandomycin interacts with the 23S rRNA nucleotide U790 (using E. coli numbering). researchgate.net

Furthermore, research indicates that upon Troleandomycin binding, the tip of the L22 beta-hairpin, a ribosomal protein, swings across the exit tunnel, suggesting a role in tunnel gating. annualreviews.org As a 14-membered macrolide, Troleandomycin binds at the 2058–2059 pocket of the ribosome and interacts with domain II. annualreviews.org High-resolution structures of ribosome-antibiotic complexes, including those with Troleandomycin, provide valuable insights into the universal features of drug-binding pockets on the ribosome. nih.gov

Enzyme inhibition kinetics studies are fundamental in characterizing the potency and mechanism of Troleandomycin's inhibitory effects on drug-metabolizing enzymes. Troleandomycin is recognized as a potent inhibitor of CYP3A. medchemexpress.com

Comparisons of IC50 values for Troleandomycin's inhibition of testosterone 6β-hydroxylation indicate that these values are somewhat higher when tested in microsomes compared to recombinant CYP3A4. medchemexpress.com In human liver microsomes, Troleandomycin exhibited an IC50 of approximately 1 µM for the inhibition of budesonide metabolism. taylorandfrancis.com

Troleandomycin is a well-characterized time-dependent inhibitor of CYP3A4. Its kinetic parameters, specifically the rate of inactivation (kinact) and the concentration at which half of the enzyme is inactivated (KI), have been determined across various in vitro systems. nih.govresearchgate.netnih.govpsu.eduresearchgate.net

The determination of these kinetic parameters can be achieved through various methodologies, including progress curve methods, which offer mechanistic insights into mechanism-based inhibition (MBI). researchgate.net

Time-dependent inhibition (TDI) assays are critical preclinical tools for identifying compounds that cause a progressive loss of enzyme activity over time, which can lead to significant drug-drug interactions. Troleandomycin is a widely used positive control for CYP3A quasi-irreversible and irreversible TDI in these assays. ingentaconnect.comwuxiapptec.com

TDI typically results from the irreversible covalent binding or quasi-irreversible non-covalent tight binding of a chemically reactive intermediate to the metabolizing enzyme, leading to a sustained loss of enzyme function. wuxiapptec.comresearchgate.net This type of inhibition is particularly important in drug discovery as it can lead to delayed onset of drug interactions and persistent inhibition even after the perpetrator drug is eliminated, as enzymatic activity is only restored through de novo protein synthesis. ingentaconnect.comwuxiapptec.com

TDI assays are routinely conducted using both human liver microsomes (HLM) and cryopreserved human hepatocytes (CHH). nih.govresearchgate.netdoi.orgbioivt.comnih.govresearchgate.netpsu.edu Troleandomycin has been shown to inactivate CYP3A4/5 activity in both HLM and CHH in a time-dependent manner. bioivt.com

A novel approach for assessing TDI is the "area under the curve shift" (AUC shift) method, where Troleandomycin serves as a positive control for CYP3A. wuxiapptec.com This method evaluates the shift in the area under the curve of the percent activity remaining versus inhibitor concentration plot to determine the magnitude of TDI. ingentaconnect.com The kinetic parameters kinact and KI, derived from TDI assays, are crucial for quantitative assessment and prediction of potential clinical drug interactions. nih.govresearchgate.netnih.govpsu.eduresearchgate.net

Reaction Phenotyping Studies

Reaction phenotyping studies are crucial for identifying the specific enzymes involved in the metabolism of drug candidates and the inhibitory or inductive effects of compounds like Troleandomycin. Troleandomycin is a well-established inhibitor of cytochrome P450 (CYP) enzymes, notably CYP3A4/5. xenotech.comfocusbiomolecules.combioivt.comfda.govnih.govich.orgscitechnol.com It functions as a time-dependent inhibitor of CYP3A4. bioivt.comfda.govnih.govnih.gov

In experiments using human liver microsomes (HLM) and cryopreserved human hepatocytes (CHH), Troleandomycin demonstrated significant inactivation of CYP3A4/5 activity, with reported inhibition rates of 92-94% in HLM and 92-95% in CHH. xenotech.combioivt.com This inhibitory action stems from Troleandomycin's ability to form an inactive complex with the iron (II) of cytochrome P-450, specifically CYP3A. nih.govasm.orgnih.gov This metabolic intermediate complex is characterized by a Soret peak at 456 nm and an inability to bind carbon monoxide (CO). nih.gov

Beyond CYP3A, Troleandomycin also exhibits inhibitory effects on other metabolic pathways. It has been shown to markedly suppress microsomal side chain hydroxylations, including the 6β-hydroxylation of testosterone, and the 25- and 26-hydroxylations of 5β-cholestane-3α,7α,12α-triol, as well as 23R-, 24R-, 24S-, and 27-hydroxylations of 5β-cholestane-3α,7α,12α,25-tetrol. These reactions are primarily catalyzed by CYP3A4. medchemexpress.com Furthermore, Troleandomycin has been identified as a potent and selective inhibitor of Uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A3 in human liver microsomes, operating via a mixed-type inhibition mechanism. nih.gov

The following table summarizes the inhibitory effects of Troleandomycin on key CYP enzymes:

| Enzyme | Inhibition in HLM (%) | Inhibition in CHH (%) | Mechanism | Reference |

| CYP3A4/5 | 92-94 | 92-95 | Time-dependent inhibition, forms inactive Fe(II)-metabolite complex | xenotech.combioivt.com |

| UGT1A3 | Selective inhibition | Not specified | Mixed-type inhibition | nih.gov |

Reporter Gene Assays for Nuclear Receptor Activation

Reporter gene assays are instrumental in assessing the activation of nuclear receptors by xenobiotics, including Troleandomycin. Troleandomycin is recognized as an activator of the human Pregnane X Receptor (PXR/SXR, NR1I2). researchgate.netnih.govdrugbank.comnih.govpsu.eduresearchgate.netscience.govcapes.gov.br The activation of PXR by Troleandomycin is known to lead to the upregulation of drug-metabolizing enzymes, such as CYP3A4. psu.eduresearchgate.net

In a CYP3A4-luciferase (LUC) reporter assay conducted in human hepatoblastoma HepG2 cells, Troleandomycin demonstrated strong activation of PXR, resulting in greater than a 10-fold increase in reporter gene activity. psu.eduscience.gov Similarly, in DPX-2 cells, which are HepG2 cells stably transfected with human PXR and a luciferase reporter gene, Troleandomycin at a concentration of 100 μM exhibited a 26.8 ± 3.7 fold activation of canine PXR. nih.govresearchgate.net

It is notable that while Troleandomycin showed marked PXR activation in these assays, it did not consistently lead to an increase in microsomal CYP3A4 activity in human hepatocyte cultures. nih.govresearchgate.net This suggests that the interaction is more complex than a simple induction of enzyme activity. Research indicates that the triacetate esterification of oleandomycin, which forms Troleandomycin, may contribute to its enhanced activation of human PXR due to increased hydrophobicity. capes.gov.br

Non-Human In Vivo Models for Pharmacological Research

Non-human in vivo models are indispensable for studying the complex pharmacological effects of compounds like Troleandomycin within a living system, providing insights into drug metabolism, pharmacokinetics, and interspecies differences.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical species aims to understand the relationship between drug exposure and its resulting biological effects. While specific PK/PD modeling data for Troleandomycin itself in preclinical species were not detailed in the provided information, its pronounced impact on the pharmacokinetics of co-administered drugs in preclinical models serves as a direct demonstration of its pharmacological influence. For instance, the significant increase in simvastatin (B1681759) exposure in rats due to Troleandomycin's CYP3A inhibition illustrates a key PK/PD interaction in an in vivo preclinical setting. medchemexpress.com

Moreover, in vitro time-dependent inhibition (TDI) data generated from human hepatocytes, often involving compounds like Troleandomycin, are utilized to assess the risk of drug-drug interactions (DDIs) in preclinical development. This assessment is a critical component of broader PK/PD considerations, as it helps predict how Troleandomycin might alter the exposure and effects of other drugs. doi.org

Evaluation of Interspecies Differences in Metabolic Responses

Comparative studies across different species are essential to understand the translational potential of preclinical findings. Qualitatively, the effects of Troleandomycin, such as microsomal enzyme induction and the formation of an inactive cytochrome P-450-Troleandomycin metabolite complex, are observed in both rats and humans. However, the magnitude of these effects can vary, and other macrolides, like erythromycin, exhibit much weaker effects compared to Troleandomycin. nih.gov

Troleandomycin consistently inhibits the 3-hydroxylation of quinine (B1679958) in liver microsomes from mice, rats, dogs, and humans, suggesting a conserved inhibitory mechanism across these species. nih.gov Despite this, significant interspecies differences exist in the regulation of CYP3A in hepatocytes. For example, Troleandomycin treatment of human hepatocytes resulted in an increase of midazolam hydroxylation, whereas other macrolide antibiotics tested did not induce CYP3A expression. researchgate.net

A notable distinction in mechanism-based inactivation of CYP3A is that Troleandomycin forms a metabolic intermediate complex with rat and mouse liver microsomes, a characteristic not shared by erythromycin and clarithromycin (B1669154) in these rodent models. jst.go.jpnih.gov Furthermore, Troleandomycin activates canine PXR but not rat PXR, while it does activate human PXR. nih.govresearchgate.net Such varied PXR activation profiles highlight species-specific differences in nuclear receptor responses.

The following table summarizes key interspecies differences observed with Troleandomycin:

| Characteristic | Human | Rat | Mouse | Dog | Pig |

| Forms inactive CYP P-450 complex | Yes nih.govnih.gov | Yes nih.govasm.orgnih.gov | Yes jst.go.jpnih.gov | Not specified | Not specified |

| CYP3A induction/inhibition | Potent CYP3A4/5 inhibitor xenotech.combioivt.com | Induces microsomal enzymes, inhibits CYP3A nih.govacs.org | Inhibits CYP3A medchemexpress.comjst.go.jpnih.gov | Inhibits quinine 3-hydroxylation nih.gov | CYP3A4 inhibition (lovastatin metabolism) nih.gov |

| PXR Activation | Yes researchgate.netnih.govdrugbank.comnih.govpsu.eduresearchgate.netscience.govcapes.gov.br | No nih.gov | Not specified | Yes nih.govresearchgate.net | Not specified |

Advanced Analytical and Bioanalytical Techniques for Troleandomycin Research

Spectrophotometric Analysis

Spectrophotometric methods are used for the quantitative determination of troleandomycin and other macrolide antibiotics. One approach involves the reaction of these antibiotics with concentrated sulphuric acid, with subsequent spectrophotometric quantitation typically performed at approximately 470 nm. nih.govresearchgate.net It is proposed that the sugar moieties of the antibiotics serve as the reactive sites in this colorimetric reaction. nih.gov

For aminoglycosides, a broader class of antibiotics that share some structural features with macrolides, colorimetric spectrophotometric methods have been developed. These methods are based on the proton transfer from Lewis acids, such as 2,4,6-trinitrophenol (picric acid; PA) or 2,4-dinitrophenol (B41442) (2,4-DNP), to the primary amino groups of the aminoglycosides, which act as Lewis bases. This reaction forms yellow ion-pair complexes, and the absorbance is measured at specific wavelengths, for example, 406 nm and 418 nm for DNP and PA methods, respectively. japsonline.com

Mass Spectrometry (LC-MS/MS) for Metabolite Determination

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and characterization of troleandomycin and its metabolites in complex biological samples. Troleandomycin is known to be involved in specific metabolic pathways, and LC-MS/MS techniques are critical for studying these transformations. hmdb.ca

The coupling of LC to MS facilitates metabolite identification and quantitation by separating metabolites prior to detection. nih.gov Various LC-MS/MS approaches are utilized, including:

Data-Dependent Acquisition (DDA): This method automatically triggers MS/MS scans on precursor ions based on their intensity, providing fragmentation information for identification. nih.govresearchgate.net

Multiple Ion Monitoring (MIM) and Enhanced Product Ions (EPI): MIM can be used as a survey scan to trigger the acquisition of EPI, aiding in drug metabolite identification. researchgate.net

Precursor-Ion (PI) Scans: These scans are used to acquire MS/MS data by manually setting the m/z values of precursor ions. nih.gov

Selected Reaction Monitoring (SRM): SRM is considered a reference tool for absolute quantitation of small molecules due to its high sensitivity and specificity, enabling the quantitation of trace-level metabolites. nih.gov

Constant Neutral Loss Scanning: This mode is suitable for samples where multiple metabolites sharing the same metabolic pathway are expected. scielo.br

Hybrid mass spectrometers, such as quadrupole-linear ion trap (Q TRAP), triple quadrupole (QqQ), quadrupole time-of-flight (QTOF), and linear trap quadrupole (LTQ)-Orbitrap instruments, are employed to acquire highly resolved and accurate MS/MS spectra and for quantitative analysis. nih.govresearchgate.net The fragmentation patterns obtained from MS/MS spectra are used for spectral interpretation, spectral matching, and confident metabolite verification. nih.gov

Molecular Biology Techniques

Molecular biology techniques are instrumental in understanding the cellular and molecular effects of troleandomycin, particularly its mechanism of action as a macrolide antibiotic. Troleandomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of transfer RNA (tRNA) along the A, P, and E sites of the ribosome. hmdb.ca This inhibition ultimately prevents bacterial cell growth and duplication. hmdb.ca

Research into these molecular mechanisms and the broader impact of troleandomycin on cellular processes employs a range of techniques, including:

Polymerase Chain Reaction (PCR): Used for amplifying specific DNA sequences, including quantitative PCR (qPCR) to measure the amount of DNA or RNA present, and reverse transcription PCR (RT-PCR) for RNA amplification. news-medical.net

Expression Cloning: Involves cloning DNA sequences that code for specific proteins into expression vectors (plasmids) and introducing them into host cells (e.g., bacterial or animal cells) to study protein function and enzymatic activity. news-medical.net

Gel Electrophoresis: A technique for separating DNA, RNA, and proteins based on their size by applying an electric field through a gel matrix. news-medical.net

Macromolecule Blotting and Probing: Techniques like Southern blotting (for DNA), Northern blotting (for RNA), and Western blotting (for proteins) are used to transfer macromolecules onto membranes for detection and visualization using specific probes or antibodies. news-medical.netmcgill.ca

Gene Expression and Regulation Studies: These involve investigating how troleandomycin might influence transcriptional regulation, post-transcriptional regulation, and epigenetic modifications, which are critical for controlling gene expression. numberanalytics.com Techniques such as RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation (ChIP) can be used to map gene activity and chromatin composition. mcgill.ca

RNA Interference (RNAi): This technique uses short RNA sequences to silence specific genes, allowing researchers to study the role of particular proteins by observing the cellular consequences of their absence. uq.edu.au

Fluorescence Microscopy Techniques: Immunofluorescence and fluorescence in situ hybridization (FISH) are used to study the localization of cellular components, including chromatin, which can be affected by drug interactions. mcgill.cauq.edu.au

These techniques collectively provide a comprehensive toolkit for investigating troleandomycin from its fundamental chemical properties to its intricate biological effects.

Western Blot and Northern Blot Analyses for Protein and mRNA Expression

Western Blot and Northern Blot analyses are fundamental techniques in molecular biology used to detect specific proteins and RNA molecules, respectively. These methods have been applied in troleandomycin research to assess its influence on protein and messenger RNA (mRNA) expression, particularly concerning cytochrome P450 (CYP) enzymes.

Studies have demonstrated that troleandomycin (TAO) can induce changes in CYP3A expression. For instance, treatment of human hepatocytes with troleandomycin led to an increase in both CYP3A4 protein and mRNA levels, as evidenced by Western and Northern blot analyses researchgate.net. This indicates that troleandomycin can upregulate the expression of this critical drug-metabolizing enzyme at both the transcriptional and translational levels in human cells. In contrast, similar induction of CYP3A1 expression was not observed in rat hepatocytes following macrolide exposure, highlighting significant interspecies differences in response to these compounds researchgate.net.

Several research groups have independently reported a moderate increase in CYP3A4 protein levels when cells were treated with troleandomycin, which was consistently detected via Western blotting researchgate.net. Beyond induction, troleandomycin has also been employed as a specific chemical inhibitor for CYP3A4 in Western blot-based verification studies, such as those investigating the contributions of various P450 enzymes to cyclophosphamide (B585) and ifosfamide (B1674421) activation nih.gov. In such applications, Western blot analysis confirmed the presence of specific CYP proteins, like CYP2B6, in human liver samples nih.gov. Furthermore, Western blot analysis has been utilized to assess the involvement of CYP3A4 in the oxidation of acetaminophen, demonstrating its utility in mechanistic studies of drug metabolism epa.gov.

The impact of macrolide antibiotics, including troleandomycin, on constitutive forms of cytochrome P-450 has also been investigated using Western blot. These studies have shown that troleandomycin can lead to a decrease in the content of total cytochrome P-450, and specifically affect the amounts of other forms of cytochrome P-450 psu.edu.

Northern blot analysis, a technique developed in 1977, is highly valuable for studying gene expression by detecting RNA ramauniversity.ac.in. It allows for the determination of RNA size and the relative levels of its expression in various tissues or cells ramauniversity.ac.in. The technique typically involves isolating high-quality mRNA, separating it by electrophoresis, transferring it to a membrane, and then hybridizing it with a labeled probe specific for the target RNA fragment ramauniversity.ac.inscirp.org. Research has shown a significant correlation between CYP3A4 mRNA levels and vinblastine (B1199706) metabolism (r = 0.60, P < 0.1), further supporting the role of transcriptional regulation in drug metabolism pathways influenced by compounds like troleandomycin aacrjournals.org.

DNA Microarray Technology for Gene Expression Profiling

DNA microarray technology provides a high-throughput platform for simultaneously analyzing the expression levels of thousands of genes, offering a comprehensive view of drug-induced changes in gene expression acs.orgdiagnostech.co.za. This technology has been instrumental in profiling the genomic responses to troleandomycin.

A notable application involved the validation of a low-density DNA microarray, termed "Rat HepatoChip," which comprised 59 genes associated with potential toxicity and drug metabolism acs.orgacs.orgnih.govresearchgate.net. In this study, liver mRNA was isolated from rats treated with various chemicals, including troleandomycin, all known to induce different cytochrome P450 genes acs.orgacs.orgnih.gov. The research aimed to assess the utility of this microarray for evaluating the toxicity profile of developmental drug candidates acs.orgacs.org.

The validation demonstrated a strong correlation between the observed liver histopathology and the gene expression profiles generated by the microarray, suggesting that these profiles accurately reflect pathological changes induced by compounds like troleandomycin acs.orgacs.orgnih.gov. The study also quantified the variability inherent in the microarray process. Replicate microarray experiments showed an average signal variability of 33%, with a range of 21% to 39% depending on the specific genes analyzed acs.orgacs.orgnih.gov. This level of reproducibility supports the reliability of the "Rat HepatoChip" as a tool for assessing drug-induced gene expression changes.

The application of DNA microarrays in troleandomycin research underscores their utility in toxicogenomics and drug discovery, providing insights into the broad transcriptional responses elicited by chemical compounds. Gene expression profiling, facilitated by microarray technology, serves as a powerful tool for identifying potential genetic involvement and pathways affected by drug exposure biomolther.org.

Table 1: Impact of Troleandomycin on CYP3A Expression in Human Hepatocytes

| Analyte | Effect of Troleandomycin Treatment (Human Hepatocytes) | Detection Method | Citation |

| CYP3A4 Protein | Increased | Western Blot | researchgate.net |

| CYP3A4 mRNA | Increased | Northern Blot | researchgate.net |

| Midazolam Hydroxylation Activity | 4-fold increase over control | Functional Assay | researchgate.net |

Table 2: Correlation between CYP3A Levels/mRNA and Vinblastine Metabolism

| Correlation Type | Correlation Coefficient (r) | P-value | Detection Method | Citation |

| CYP3A protein level vs. Vinblastine metabolism | 0.759 | < 0.001 | Western Blot | aacrjournals.org |

| CYP3A4 mRNA level vs. Vinblastine metabolism | 0.60 | < 0.1 | mRNA level determination | aacrjournals.org |

Table 3: Variability in "Rat HepatoChip" DNA Microarray Signals

| Experiment Type | Average Signal Variability | Range of Variability (depending on genes) | Citation |

| Triplicate Experiments | 33% | 21% to 39% | acs.orgacs.orgnih.gov |

Comparative Research and Derivatives of Troleandomycin

Structural and Mechanistic Comparisons with Other Macrolide Antibiotics (e.g., Erythromycin (B1671065), Clarithromycin (B1669154), Ketolides)

Troleandomycin belongs to the 14-membered ring macrolide class, which also includes foundational antibiotics like Erythromycin and its successor, Clarithromycin. The mechanism shared by these compounds is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent polypeptide exit tunnel (NPET). nih.govresearchgate.netdrugbank.com This binding action physically obstructs the path of the growing polypeptide chain, thereby halting protein elongation and suppressing bacterial growth. drugbank.comnih.gov

While the general mechanism is conserved, structural modifications among macrolides lead to significant differences in stability, spectrum of activity, and efficacy against resistant strains.

Erythromycin , the archetypal macrolide, serves as a structural benchmark. It features a 14-membered lactone ring with two attached sugar moieties: L-cladinose at C3 and D-desosamine at C5.

Troleandomycin is derived from oleandomycin through the acetylation of three hydroxyl groups. Like erythromycin, it binds within the NPET, but crystallographic studies have shown that its presence can induce a unique conformational change in ribosomal protein L22, causing a part of the protein to move across the tunnel. nih.gov This suggests a distinct interaction with the ribosome compared to other macrolides.

Clarithromycin is a semi-synthetic derivative of erythromycin, differing by the methylation of the hydroxyl group at the C6 position of the lactone ring. This modification enhances its stability in acidic environments.

Ketolides , such as Telithromycin, represent a more advanced generation of macrolides designed to overcome resistance. Their defining structural feature is the replacement of the L-cladinose sugar at the C3 position with a keto group. nih.gov They also possess an extended alkyl-aryl side chain. These changes allow Ketolides to bind to the ribosome with a much higher affinity than erythromycin. nih.gov Furthermore, they establish interactions with two domains of the 23S rRNA, whereas older macrolides typically bind to just one, enabling them to remain effective against certain resistant bacteria. nih.gov

| Compound | Core Structure | Key Structural Modifications | Primary Ribosomal Interaction Site |

|---|---|---|---|

| Troleandomycin | 14-membered lactone ring (Oleandomycin base) | Tri-acetylation of hydroxyl groups | Nascent Polypeptide Exit Tunnel (NPET) |

| Erythromycin | 14-membered lactone ring | L-cladinose at C3, D-desosamine at C5 | NPET |

| Clarithromycin | 14-membered lactone ring | Methyl group at C6 (replaces hydroxyl) | NPET |

| Ketolides (e.g., Telithromycin) | 14-membered lactone ring | Keto group at C3 (replaces L-cladinose), alkyl-aryl side chain | NPET (with dual-domain binding) |

Analysis of Structure-Activity Relationships in Ribosomal Binding

The efficacy of Troleandomycin is intrinsically linked to its three-dimensional structure and how it interacts with the bacterial ribosome. The acetylation of its parent compound, oleandomycin, is a critical factor in its biological activity.

Structural studies have revealed that Troleandomycin binds within the nascent peptide exit tunnel, effectively acting as a plug that prevents the elongation of the nascent peptide chain. nih.gov The orientation and specific contacts made by the antibiotic within this tunnel are crucial for its inhibitory function. Comparisons of the Troleandomycin-ribosome complex with the erythromycin-ribosome complex show differences in the precise positioning and orientation of the drugs. researchgate.net

A key finding from crystallographic analysis is that the binding of Troleandomycin can induce a significant conformational rearrangement in ribosomal protein L22. nih.gov The tip of this protein's β-hairpin loop is observed to flip across the tunnel upon Troleandomycin binding. nih.gov This dynamic response of the ribosome to the antibiotic highlights that the tunnel is not a passive conduit but plays an active role in translation and its inhibition. This induced conformational change may contribute to the specific mechanism by which Troleandomycin arrests protein synthesis. The acetyl groups on Troleandomycin are pivotal for these specific interactions, distinguishing its binding mode from the unacetylated oleandomycin.

Investigation of Novel Derivatives with Modified Pharmacological Profiles

Research into derivatives of oleandomycin, the precursor to Troleandomycin, has aimed to improve its pharmacological properties, including potency and spectrum of activity. These investigations provide insight into how modifications to the core structure can yield compounds with enhanced antibacterial effects.

One area of research has focused on modifying the sugar moieties of oleandomycin. A study on the chemical modification of the oleandomycin sugar at the 4" position led to the synthesis of 4"-deoxy-4"-sulfonamido-oleandomycin derivatives. nih.gov Several of these new analogs demonstrated significantly improved in vitro potency compared to the parent oleandomycin. nih.gov Notably, the para-chlorobenzenesulfonamide analog showed particularly strong enhancement of antibacterial activity, highlighting the potential for targeted modifications to boost efficacy. nih.gov

In another study, a novel oleandomycin derivative, named 10-dehydro-11-dehydroxyoleandomycin, was isolated from the fermentation of Streptomyces antibioticus. nih.govkorea.ac.kr This compound features a structural change in the macrolactone ring created by the dehydration of a hydroxyl group. nih.gov Its antibacterial activity was found to be similar to that of oleandomycin against several bacterial strains, including Enterococcus faecalis, Bacillus subtilis, and Staphylococcus aureus. nih.gov

Further research has explored a variety of other oleandomycin derivatives, including phenyl ureas, benzyl/methylene heterocyclic ureas, and acyl or heterocyclic ureas, to identify compounds with antibacterial properties against Gram-negative bacteria. researchgate.net These synthetic efforts underscore the ongoing pursuit of novel macrolide structures with improved pharmacological profiles capable of addressing the challenges of bacterial infections.

| Derivative Class/Name | Structural Modification | Reported Pharmacological Profile Change | Reference |

|---|---|---|---|

| 4"-deoxy-4"-sulfonamido-oleandomycin analogs | Addition of sulfonamide groups at the 4" position of the sugar moiety | Significant enhancement of in vitro antibacterial potency over oleandomycin | nih.gov |

| 10-dehydro-11-dehydroxyoleandomycin | Dehydration of a hydroxyl group on the macrolactone ring | Antibacterial activity similar to the parent oleandomycin | nih.govkorea.ac.kr |

| Phenyl/Benzyl/Acyl Urea Derivatives | Various urea-based substitutions | Investigated for activity against Gram-negative bacteria | researchgate.net |

Future Research Directions and Unanswered Questions

Elucidation of Specific Molecular Interactions Governing Non-Antibacterial Effects

While troleandomycin's primary non-antibacterial effect is often attributed to its inhibition of corticosteroid metabolism via the cytochrome P450 system, particularly CYP3A4, leading to increased bioavailability of steroids like methylprednisolone, there is evidence suggesting direct immunomodulatory and anti-inflammatory actions independent of steroid sparing nih.govkarger.comersnet.orgnih.gov. Research indicates that troleandomycin may reduce neutrophil chemotaxis, inhibit mitogen-stimulated lymphocytes, decrease basophil histamine (B1213489) release, and reduce airway mucus secretion nih.gov. However, the precise molecular targets and signaling pathways responsible for these direct effects remain largely uncharacterized researchgate.net.

Future studies should aim to:

Identify novel protein targets or cellular pathways directly modulated by troleandomycin that contribute to its anti-inflammatory and immunomodulatory properties, beyond CYP3A4 inhibition.

Investigate the downstream signaling cascades, such as the inhibition of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and nuclear factor kappa B (NF-κB) activation, which have been implicated in the immunomodulatory effects of macrolides nih.gov.

Differentiate between the effects solely mediated by altered steroid metabolism and those resulting from direct cellular or molecular interactions, potentially using non-CYP3A4 inhibiting analogs of troleandomycin or in vitro systems where steroid metabolism is not a factor.

Explore whether specific structural motifs of troleandomycin, distinct from those responsible for its antimicrobial activity, are involved in its non-antibacterial effects nih.gov.

Further Characterization of Interspecies Differences in Metabolic Regulation

Key research areas include:

Comprehensive pharmacokinetic and pharmacodynamic studies of troleandomycin in a wider range of preclinical animal models to establish robust interspecies correlations for its metabolism and enzyme inhibition profiles nih.govresearchgate.netnih.gov.

Detailed investigation into the specific cytochrome P450 isoforms and other metabolic enzymes involved in troleandomycin's biotransformation in various species, beyond the known CYP3A inhibition nih.govmdpi.compopline.org.

Elucidation of the molecular mechanisms underlying the observed species-specific differences in CYP3A induction and inhibition by troleandomycin, potentially involving nuclear receptors or other regulatory elements nih.gov.

Development of predictive in vitro-in vivo correlation models that account for interspecies variability in troleandomycin's metabolic interactions, which is critical for translational research.

Advanced Modeling of Ribosome-Troleandomycin Interactions and Resistance Evolution

Troleandomycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel, thereby halting protein synthesis wikipedia.orgwikipedia.orgdrugbank.comhmdb.ca. Crystal structures of troleandomycin bound to the large ribosomal subunit have provided insights into its interaction, including the motion of the uL22 hairpin loop across the tunnel, which can be correlated with regulatory properties mdpi.comweizmann.ac.il. However, the dynamic nature of these interactions and the mechanisms of resistance evolution warrant further in-depth computational and structural analyses.

Future research should focus on:

High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography studies to obtain more detailed structural insights into troleandomycin's binding to various bacterial ribosomal subunits, including those from resistant strains mdpi.com.

Advanced computational modeling techniques, such as molecular dynamics simulations, to characterize the dynamic interactions between troleandomycin, the ribosomal RNA, and ribosomal proteins within the exit tunnel, and how these interactions lead to translation arrest annualreviews.org.

Investigating the precise molecular events that lead to resistance, including mutational changes in ribosomal RNA (rRNA) 23S sequence and ribosomal proteins (e.g., uL22), and how these mutations alter troleandomycin binding affinity and efficacy mdpi.comnih.gov.

Modeling the evolution of resistance mechanisms under different selective pressures, potentially integrating genomic and structural data to predict novel resistance pathways and inform strategies to overcome them nih.gov.

Exploring the role of nascent peptide sequences in mediating or influencing troleandomycin-induced ribosomal stalling and resistance, as specific peptide motifs can interact with the tunnel walls and affect translation mdpi.comweizmann.ac.il.

Development of Novel Research Tools and Probes Based on Troleandomycin's Unique Mechanisms

Troleandomycin's specific interaction with the ribosomal exit tunnel and its potent, mechanism-based inhibition of CYP3A4 make it a valuable compound for developing research tools. Its ability to "gate" the ribosomal tunnel offers unique opportunities to study protein synthesis and its regulation weizmann.ac.il. Similarly, its selective CYP3A4 inhibition can be leveraged to probe drug metabolism pathways.

Research in this area could include:

Designing and synthesizing chemical probes based on the troleandomycin scaffold to specifically target and visualize ribosomal components or to selectively inhibit CYP3A4 in complex biological systems psu.eduresearchgate.net.

Developing fluorescent or affinity-based probes to study the kinetics of troleandomycin binding to ribosomes and its dissociation, providing insights into its residence time and functional impact.

Creating genetically encoded biosensors or reporter systems that respond to alterations in ribosomal tunnel dynamics or CYP3A4 activity, using troleandomycin as a reference compound.

Utilizing troleandomycin as a tool to investigate the role of nascent peptide sequences in co-translational folding and protein trafficking, given its influence on the ribosomal exit tunnel weizmann.ac.il.

Exploring the potential of troleandomycin derivatives as selective inhibitors for other cytochrome P450 isoforms or as modulators of other cellular processes, based on its unique chemical structure.

Integration of Omics Data for Comprehensive Mechanistic Understanding (e.g., Proteomics, Metabolomics in Preclinical Models)

A comprehensive understanding of troleandomycin's effects, both antibacterial and non-antibacterial, requires a systems-level approach. Integrating various omics data, such as proteomics and metabolomics, from preclinical models can provide a holistic view of its impact on cellular processes and pathways uky.edumdpi.comgenomecanada.canih.gov.

Future research should aim to:

Conduct quantitative proteomics studies in bacterial and mammalian cells treated with troleandomycin to identify changes in protein expression, post-translational modifications, and protein-protein interactions, particularly focusing on ribosomal proteins and metabolic enzymes mdpi.comgenomecanada.canih.govresearchgate.net.

Perform metabolomics analyses to profile the metabolic changes induced by troleandomycin, both in bacterial pathogens to understand its antimicrobial action and in mammalian systems to elucidate its effects on host metabolism and drug interactions mitoproteome.org.

Integrate proteomic and metabolomic data with transcriptomic and genomic data to construct comprehensive networks of troleandomycin's effects, identifying key nodes and pathways that are significantly altered.

Apply these omics approaches in relevant preclinical disease models (e.g., inflammatory models) to understand the mechanistic basis of troleandomycin's non-antibacterial effects in a physiological context.

Utilize bioinformatics and systems biology tools to analyze and interpret the large datasets generated from omics studies, leading to the generation of novel hypotheses and the identification of potential biomarkers for troleandomycin's activity and effects.

Q & A

Q. What is the primary mechanism of Troleandomycin as a CYP3A inhibitor, and how does this property inform its experimental applications?

Troleandomycin acts as a time-dependent inhibitor (TDI) of cytochrome P450 3A (CYP3A) by forming a metabolic-intermediate complex (MIC) with the enzyme, irreversibly inactivating it . This mechanism is critical for designing studies on drug-drug interactions (DDIs). Researchers should use it as a positive control in TDI assays, employing midazolam as a CYP3A-specific substrate. Experimental protocols should include IC50 shift fold calculations and AUC shift (%) metrics to quantify inhibition potency .

Q. How can in vitro models be optimized to study Troleandomycin's glucocorticoid-sparing effects in asthma research?

Use primary human hepatocytes or microsomal preparations to assess Troleandomycin's inhibition of CYP3A4-mediated glucocorticoid metabolism. Measure methylprednisolone clearance rates with/without Troleandomycin pre-incubation (30–60 min) to model hepatic metabolic suppression. Include controls with ketoconazole (reversible inhibitor) to distinguish TDI-specific effects .

Q. What pharmacokinetic parameters are critical for Troleandomycin administration in preclinical studies?

Key parameters include:

- Bioavailability : Troleandomycin achieves higher plasma concentrations than its metabolites due to rapid hydrolysis in vivo .

- Dosing frequency : Optimize based on its half-life (varies by species) and MIC formation kinetics.

- Protein binding : Adjust for unbound drug concentration in inhibition assays to avoid overestimating potency .

Advanced Research Questions